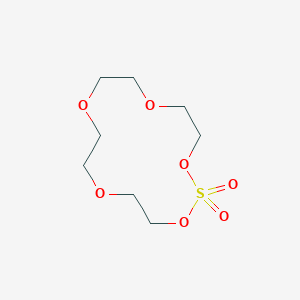
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide is a heterocyclic compound with the molecular formula C8H16O7S. It is characterized by the presence of multiple oxygen atoms and a sulfur atom within its ring structure.
Métodos De Preparación
The synthesis of 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide typically involves organic synthetic methods. One common approach is through the reaction of epoxides with thioethers, leading to the formation of the desired cyclic structure. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the compound with high purity . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to achieve consistent product quality.
Análisis De Reacciones Químicas
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism by which 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide exerts its effects involves interactions with molecular targets through its multiple oxygen and sulfur atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical and biological pathways. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug delivery .
Comparación Con Compuestos Similares
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide can be compared with other similar compounds, such as:
Crown ethers: These compounds also contain multiple oxygen atoms in a cyclic structure but lack the sulfur atom present in this compound.
Thioethers: These compounds contain sulfur atoms but do not have the same cyclic structure with multiple oxygen atoms.
Sulfones: These compounds contain a sulfone group but differ in their overall structure and properties.
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms within a cyclic framework, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
1574267-61-0 |
|---|---|
Fórmula molecular |
C8H16O7S |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
1,3,6,9,12-pentaoxa-2λ6-thiacyclotetradecane 2,2-dioxide |
InChI |
InChI=1S/C8H16O7S/c9-16(10)14-7-5-12-3-1-11-2-4-13-6-8-15-16/h1-8H2 |
Clave InChI |
IJWLUNJQHVYRDR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOS(=O)(=O)OCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


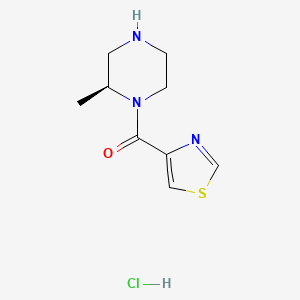

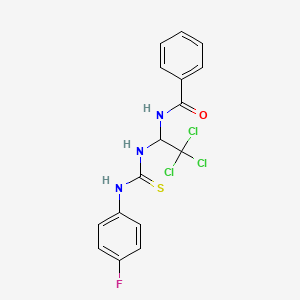
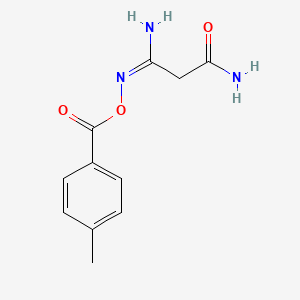


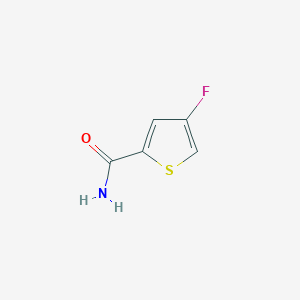
![(2S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11717267.png)
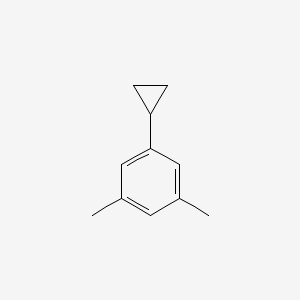
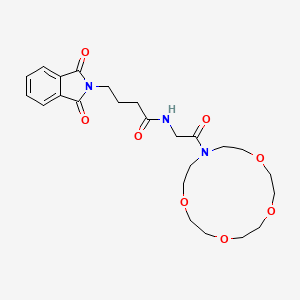
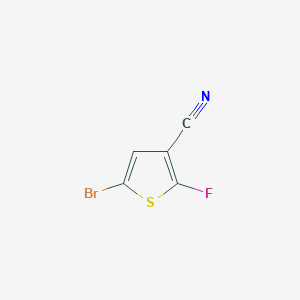

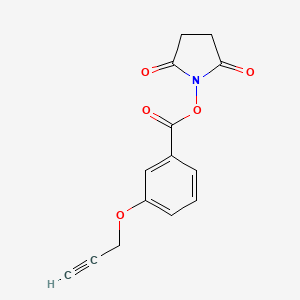
![2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B11717308.png)
